2-Chloropyridin-4-amine hydrochloride

説明

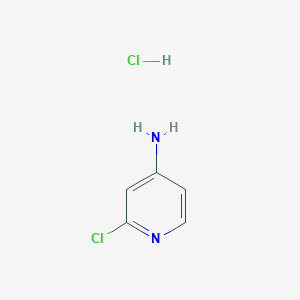

2-Chloropyridin-4-amine hydrochloride (CAS 2897-42-9) is a pyridine derivative with the molecular formula C₅H₆Cl₂N₂ and a molecular weight of 165.02 g/mol . The compound consists of a pyridine ring substituted with a chlorine atom at the 2-position and an amine group at the 4-position, forming a hydrochloride salt to enhance solubility and stability. It is widely used as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic drugs, kinase inhibitors, and cytokine modulators .

特性

IUPAC Name |

2-chloropyridin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2.ClH/c6-5-3-4(7)1-2-8-5;/h1-3H,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCPJLPRYOQGNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660013 | |

| Record name | 2-Chloropyridin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2897-42-9 | |

| Record name | 2-Chloropyridin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Method 1: Synthesis from tert-Butyl 4-Chloropyridin-2-ylcarbamate

One common method involves the hydrolysis of tert-butyl 4-chloropyridin-2-ylcarbamate to produce 2-amino-4-chloropyridine, which is then converted to its hydrochloride form. The process is as follows:

- Starting Material : tert-Butyl 4-chloropyridin-2-ylcarbamate

- Reaction Conditions : Hydrogen chloride in 1,4-dioxane at room temperature for 18 hours.

- Yield : 100% yield of the hydrochloride salt.

Method 2: Direct Chlorination and Amination

Another approach involves direct chlorination and amination of pyridine derivatives. However, this method is less common for 2-chloropyridin-4-amine due to the specific positioning of the amino group.

Method 3: Nitration and Reduction

A more complex method involves the nitration of 2-chloropyridine followed by reduction to introduce the amino group. This method is typically used for synthesizing 4-amino-2-chloropyridine but can be adapted for 2-chloropyridin-4-amine with appropriate modifications.

Analysis of Preparation Methods

| Method | Starting Material | Reaction Conditions | Yield | Advantages/Disadvantages |

|---|---|---|---|---|

| 1. Hydrolysis of Carbamate | tert-Butyl 4-chloropyridin-2-ylcarbamate | HCl in dioxane, 20°C, 18h | 100% | Simple, high yield; requires specific starting material. |

| 2. Direct Chlorination/Amination | Pyridine derivatives | Variable conditions | Variable | Less common for this specific compound; positioning of groups can be challenging. |

| 3. Nitration and Reduction | 2-Chloropyridine | Nitration followed by reduction | Variable | Complex process; can be adapted from similar syntheses. |

Research Findings and Challenges

The synthesis of 2-chloropyridin-4-amine hydrochloride often involves challenges related to the availability of starting materials and the control of reaction conditions to achieve high yields. The hydrolysis method offers simplicity and high yield but requires a specific starting material. The nitration and reduction method, while more complex, can be adapted from existing processes for similar compounds.

化学反応の分析

Types of Reactions: 2-Chloropyridin-4-amine hydrochloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, making it a valuable intermediate in organic synthesis.

Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form other amine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

Oxidation: Reagents such as hydrogen peroxide and nitric acid are used.

Reduction: Iron powder in acetic acid or catalytic hydrogenation can be employed.

Major Products:

Nucleophilic Substitution: Products include various substituted pyridines.

Oxidation: Products include nitro derivatives.

Reduction: Products include other amine derivatives.

科学的研究の応用

Pharmaceutical Applications

1. Drug Synthesis

2-Chloropyridin-4-amine hydrochloride is utilized as a building block in the synthesis of various pharmaceuticals, including:

- Antihistamines : Compounds designed to alleviate allergy symptoms.

- Anti-inflammatory agents : Used to reduce inflammation and pain.

- Antitumor drugs : Key intermediates in the development of therapies targeting cancer cells.

Case Study: Antitumor Activity

A study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxic effects against various cancer cell lines, highlighting its potential in anticancer drug development. The mechanism involved apoptosis induction via caspase activation pathways .

Agrochemical Applications

1. Pesticides and Herbicides

The compound serves as a precursor in the manufacture of several agrochemicals, including:

- Herbicides : Effective against a variety of weeds.

- Fungicides : Targeting fungal pathogens affecting crops.

Case Study: Pesticidal Efficacy

Research indicated that formulations containing derivatives of this compound demonstrated high efficacy against common agricultural pests such as aphids and beetles, with minimal toxicity to non-target organisms .

Dye and Pigment Production

This compound is also employed in synthesizing dyes and pigments due to its ability to form stable colored compounds. It acts as a precursor for photochromic materials that change color upon exposure to light.

| Application Area | Specific Uses | Notable Compounds |

|---|---|---|

| Pharmaceuticals | Antihistamines, Anti-inflammatory agents, Antitumor drugs | Various pyridine derivatives |

| Agrochemicals | Herbicides, Fungicides | N-(2-chloro-4-pyridyl)urea |

| Dyes | Colored pigments, Photochromic materials | Synthetic dyes based on pyridine |

Research Applications

In addition to industrial applications, this compound is widely used in academic research:

1. Potassium Channel Studies

It has been employed as a pharmacological tool for studying potassium channels, particularly in neurophysiology. Its ability to block specific potassium channels aids in understanding their role in neuronal excitability and synaptic transmission .

2. Organic Synthesis

The compound acts as a versatile reagent in organic chemistry, facilitating the synthesis of complex molecules through various reaction pathways.

Safety Considerations

While this compound has numerous applications, it is essential to handle this compound with care due to potential hazards associated with exposure. Proper safety protocols should be followed, including the use of personal protective equipment (PPE) when handling the substance.

作用機序

The mechanism of action of 2-Chloropyridin-4-amine hydrochloride involves its interaction with various molecular targets and pathways. In medicinal chemistry, it acts as a precursor to drugs that target specific enzymes or receptors. For example, it can be used to synthesize compounds that inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

類似化合物との比較

Key Properties :

- Storage/Shipping : Maintained at +20°C in neat form .

- Synthetic Utility : Acts as a precursor for Suzuki coupling, halogenation, and Buchwald amination reactions .

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table compares 2-Chloropyridin-4-amine hydrochloride with structurally related pyridine and pyrimidine derivatives:

Comparison with Analogs :

- 2-Chloro-5-nitropyridin-4-amine : The nitro group enhances electrophilicity, facilitating nucleophilic substitution reactions for drug synthesis .

- 2-Chloropyrimidin-4-amine : Pyrimidine core alters electronic properties, making it suitable for agrochemicals .

Research Findings and Trends

- Kinase Inhibitors : 2-Chloropyridin-4-amine derivatives are prominent in CHK1 inhibitor synthesis, showing potent antitumor activity in preclinical studies .

- Cross-Coupling Reactions: The iodine-substituted analog (2-chloro-3-iodopyridin-4-amine) enables efficient Sonogashira and Suzuki couplings for diverse molecular architectures .

- Crystal Engineering : Hydrogen bonding in 2-Chloro-5-nitropyridin-4-amine stabilizes its crystal lattice, influencing drug formulation stability .

生物活性

2-Chloropyridin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry and biological research. This article provides a detailed overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

This compound is characterized by the presence of both amino and chloro functional groups, which contribute to its reactivity and biological properties. The compound's structure facilitates nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of various biologically active molecules.

The biological activity of this compound is primarily attributed to its role as an intermediate in the synthesis of pharmaceuticals. Its mechanism of action can vary significantly depending on the final compound it helps produce. Key aspects include:

- Nucleophilic Substitution : The chlorine atom in the compound can be replaced by other nucleophiles, leading to various derivatives with distinct biological activities.

- Enzyme Interaction : It can interact with enzymes involved in metabolic pathways, influencing processes such as cell proliferation and differentiation .

Pharmaceutical Development

This compound is utilized in developing several therapeutic agents:

- Antihistamines : It serves as a precursor in synthesizing antihistamines, which are crucial for treating allergic reactions.

- Anti-inflammatory Agents : The compound's derivatives have shown promise in reducing inflammation through various biochemical pathways.

Case Studies

- Cervical Cancer Research : A study demonstrated that a derivative of this compound significantly decreased the invasive abilities of cervical cancer cells by inhibiting the LOXL2 enzyme, which plays a role in epithelial-mesenchymal transition (EMT). This suggests potential applications as an anti-tumor agent .

- Neuroprotective Effects : Research indicates that certain derivatives exhibit neuroprotective properties by modulating calcium channels, which may help prevent neuronal apoptosis during ischemic events .

Cellular Effects

The compound affects various cellular processes:

- Cell Signaling : It modulates signaling pathways critical for cell growth and differentiation.

- Gene Expression : Changes in gene expression patterns have been observed upon treatment with this compound, indicating its role in regulating cellular functions .

Dosage Effects

Research involving animal models has shown that:

- Low Doses : Promote cell growth and differentiation.

- High Doses : Can lead to toxicity and adverse effects, emphasizing the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound participates in several metabolic pathways, particularly those linked to nucleotide and amino acid synthesis. Understanding these pathways is crucial for predicting the compound's behavior in biological systems and its potential therapeutic effects.

Transport and Distribution

The transport mechanisms for this compound within biological systems involve interactions with specific transporters and binding proteins. This facilitates its uptake into cells and distribution across various tissues, impacting its efficacy as a therapeutic agent .

Summary Table of Biological Activities

Q & A

Q. What are the common synthetic routes for 2-Chloropyridin-4-amine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A widely used synthetic route involves nucleophilic substitution of 2-chloro-4-(chloromethyl)pyridine hydrochloride with ammonia or amine derivatives. For example, reactions in polar solvents like DMF or DMSO at elevated temperatures (60–80°C) yield substitution products with amines. Optimization includes adjusting solvent polarity (e.g., DMSO enhances nucleophilicity) and stoichiometric ratios to minimize byproducts . Key Reaction Conditions :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| NH₃ | DMF | 70°C | 75% |

| R-NH₂ | DMSO | 80°C | 82% |

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- FT-IR : Key peaks include N–H stretching (~3243 cm⁻¹), C–Cl (~614 cm⁻¹), and aromatic C=C (~1593 cm⁻¹) .

- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm), while NH₂ groups show broad singlets (~δ 5.5 ppm) .

- ESI-MS : Molecular ion peaks at m/z 163.0 [M+H]⁺ confirm molecular weight .

Q. What solvents and reaction conditions favor nucleophilic substitution at the chloromethyl group?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 mechanisms. Elevated temperatures (60–100°C) accelerate reactions, while steric hindrance from bulky amines reduces yields. For example, substituting with benzylamine in DMF at 80°C achieves 77% yield .

Advanced Research Questions

Q. How does this compound interact with enzyme active sites in medicinal chemistry applications?

- Methodological Answer : The compound’s pyridine core and chloro group act as hydrogen-bond acceptors, enabling interactions with residues in enzyme binding pockets. For instance, derivatives inhibit methionine aminopeptidase-1 (MetAP-1) by coordinating with catalytic metal ions (e.g., Mn²⁺), validated via X-ray crystallography and docking studies . Key Interactions :

| Target Enzyme | Binding Affinity (IC₅₀) | Mechanism |

|---|---|---|

| MetAP-1 | 0.8 µM | Metal coordination |

Q. What strategies resolve contradictions in reactivity data between studies (e.g., divergent yields in substitution reactions)?

- Methodological Answer : Discrepancies often arise from trace moisture (hydrolyzes intermediates) or impurity profiles. Mitigation strategies:

Q. What computational methods predict the compound’s reactivity in novel reactions (e.g., photoredox catalysis)?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model charge distribution and frontier molecular orbitals. For example, the LUMO (-1.8 eV) localizes on the chloropyridine ring, predicting susceptibility to nucleophilic attack. Experimental validation via visible-light-promoted N–H insertion (67% yield) aligns with computational predictions .

Data Contradiction Analysis

- Case Study : Conflicting reports on oxidation products (pyridine N-oxides vs. degradation).

- Resolution : Controlled oxidation with KMnO₄ in acidic conditions (pH 3–4) selectively yields N-oxides, while neutral conditions cause ring cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。